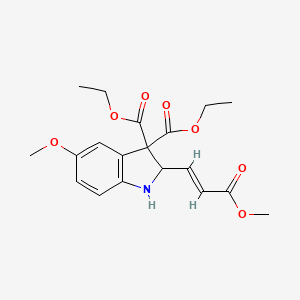![molecular formula C13H24N2O2 B12951585 Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B12951585.png)
Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate is a chemical compound that belongs to the family of tropane alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of cyclic azomethine ylides in asymmetric 1,3-dipolar cycloadditions . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and the use of catalytic systems are likely to be employed to ensure the efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and enzymes involved in metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other tropane alkaloids such as tropine, atropine, and scopolamine . These compounds share a similar bicyclic structure but differ in their functional groups and biological activities.
Uniqueness
What sets endo-tert-butyl (3-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C13H24N2O2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S,5R)-3-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13(4)7-9-5-6-10(8-13)14-9/h9-10,14H,5-8H2,1-4H3,(H,15,16)/t9-,10+,13? |
Clave InChI |
HARRTJTXPGGUIH-HWYHXSKPSA-N |
SMILES isomérico |
CC1(C[C@H]2CC[C@@H](C1)N2)NC(=O)OC(C)(C)C |
SMILES canónico |
CC1(CC2CCC(C1)N2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


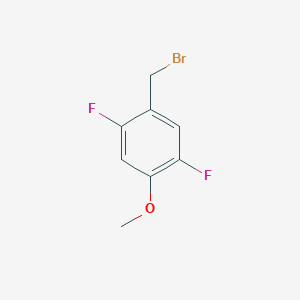
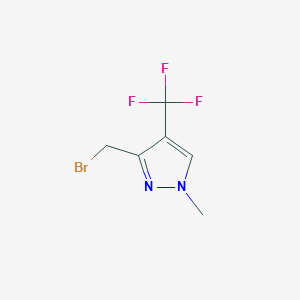
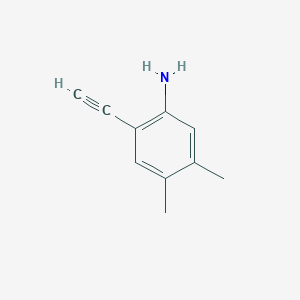
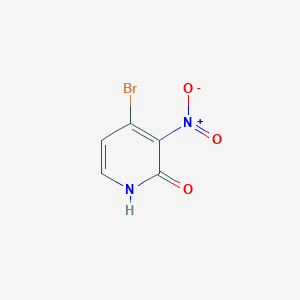
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
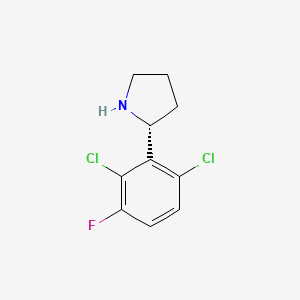
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
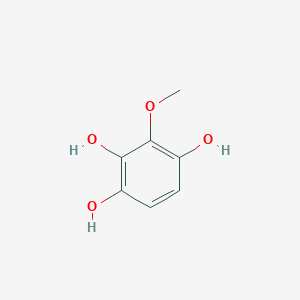
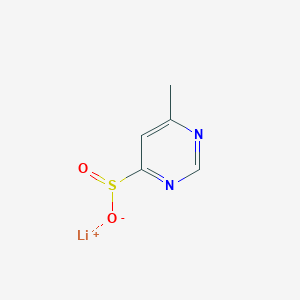
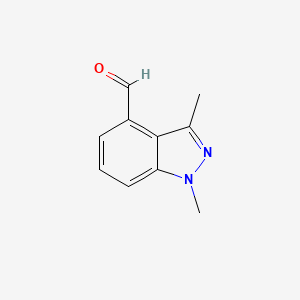
![8-Oxa-2-thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12951560.png)

